2-Chloro-4-(4-methoxyphenyl)pyridine
Overview
Description
2-Chloro-4-(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a chlorine atom at the second position and a 4-methoxyphenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(4-methoxyphenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . In this case, 2-chloropyridine can be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methoxyphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-4-(4-methoxyphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Similar structure but with a methyl group instead of a 4-methoxyphenyl group.
2-(4-Methoxyphenyl)pyridine: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-4-(4-methoxyphenyl)pyridine is unique due to the presence of both the chlorine atom and the 4-methoxyphenyl group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-4-2-9(3-5-11)10-6-7-14-12(13)8-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQMNDGQFLNLEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702881 | |
Record name | 2-Chloro-4-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914303-35-8 | |
Record name | 2-Chloro-4-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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